molecular formula C12H13FN2O B3381879 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2806-01-1

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No. B3381879
CAS RN: 2806-01-1
M. Wt: 220.24 g/mol
InChI Key: UDLASALUJLTGJV-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a compound that has been identified as a potential inhibitor of the Notum enzyme . This compound is structurally similar to melatonin . It was discovered during a search for Notum inhibitors by crystallographic fragment screening .


Molecular Structure Analysis

The molecular structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is complex. It has been studied using X-ray diffraction, which provides high-resolution structures .


Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been identified as a potential inhibitor of the Notum enzyme . The Notum enzyme can remove the lipid from Wnt and inactivate it, and inhibition of Notum can therefore upregulate Wnt signalling .

Scientific Research Applications

Antiallergic Properties

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been studied for its potential as an antiallergic agent. Research on related N-(pyridin-4-yl)-(indol-3-yl)acetamides shows that they are effective in inhibiting histamine release, a key factor in allergic responses. One study highlighted the synthesis of a series of such compounds and identified a specific amide, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as being significantly potent against histamine release in guinea pig peritoneal mast cells (Menciu et al., 1999).

Antiplasmodial Properties

Another study investigated the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. These compounds were found to be effective against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the role of specific structural groups for biological activity against plasmodial parasites (Mphahlele et al., 2017).

Synthesis and Structural Analysis

Research into the synthesis of related indole acetamides has been conducted to explore their potential therapeutic applications. One such study focused on the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide. These compounds and their analogues were analyzed for potential medical applications (Guillard et al., 2003).

Potential in Synthesis of Novel Compounds

Research has also been conducted on the synthesis and evaluation of N-substituted derivatives of similar compounds. These studies are crucial for the development of new pharmaceuticals and understanding the potential applications of these chemical structures in various therapeutic areas (Maklakov et al., 2002).

properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLASALUJLTGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351390
Record name N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

CAS RN

2806-01-1
Record name N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Zhao, J Ren, J Hillier, M Jones, W Lu… - Journal of Pineal …, 2020 - Wiley Online Library
The hormone melatonin, secreted from the pineal gland, mediates multiple physiological effects including modulation of Wnt/β‐catenin signalling. The Wnt palmitoleate lipid …
Number of citations: 20 onlinelibrary.wiley.com
YO Ayipo, WA Alananzeh, ZA Abdulsalam… - Trends in …, 2022 - tis.wu.ac.th
In this study, virtual screening and molecular dynamics (MD) protocols were applied to screen 2826 FDA-approved natural product drugs from the Selleckchem. com library for …
Number of citations: 1 tis.wu.ac.th
G Lanka, R Bathula, B Ghosh, SR Potlapally - Artificial Intelligence …, 2023 - Elsevier
The novel coronavirus disease (COVID-19) was caused by a new strain of the virus SARS-CoV-2 in December 2019 emerged as deadly pandemic that affected millions of people …
Number of citations: 0 www.sciencedirect.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
Y Zhao, W Mahy, NJ Willis, HL Woodward… - ACS Chemical …, 2022 - ACS Publications
The Wnt signaling suppressor Notum is a promising target for osteoporosis, Alzheimer’s disease, and colorectal cancers. To develop novel Notum inhibitors, we used an X-ray …
Number of citations: 4 pubs.acs.org
ED Bayle, F Svensson, BN Atkinson… - Journal of medicinal …, 2021 - ACS Publications
Regulation of the Wnt signaling pathway is critically important for a number of cellular processes in both development and adult mammalian biology. This Perspective will provide a …
Number of citations: 22 pubs.acs.org

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